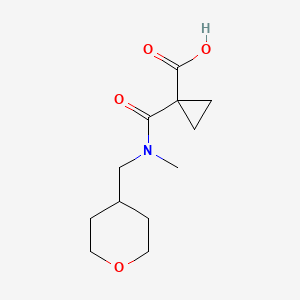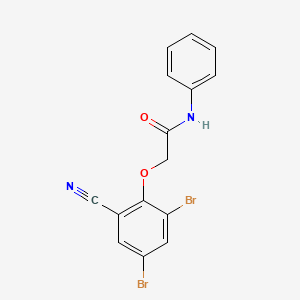![molecular formula C26H22O2 B14885565 (1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a binaphthalene core with two prop-2-en-1-ol groups attached, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene-2,2’-diol as the primary starting material.
Allylation Reaction: The diol undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allylic positions in the compound can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
科学的研究の応用
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(methanol): Similar structure but with methanol groups instead of prop-2-en-1-ol.
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(ethanol): Similar structure but with ethanol groups instead of prop-2-en-1-ol.
Uniqueness
Chirality: The chiral nature of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) makes it unique for applications in asymmetric synthesis.
Functional Groups: The presence of prop-2-en-1-ol groups provides additional reactivity compared to similar compounds with different alcohol groups.
This detailed article provides a comprehensive overview of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H22O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(1S)-1-[1-[2-[(1S)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m0/s1 |
InChIキー |
OXTCAIAYEXTSKB-ZEQRLZLVSA-N |
異性体SMILES |
C=C[C@@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@H](C=C)O)O |
正規SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


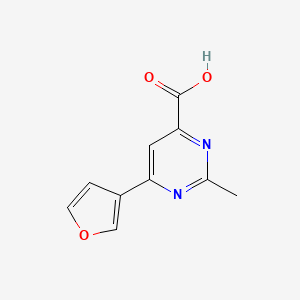
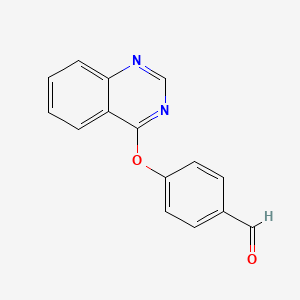
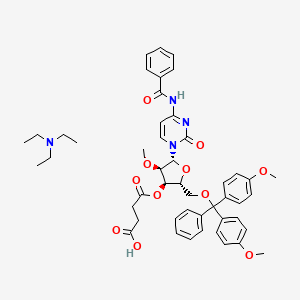
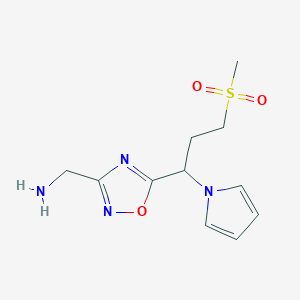
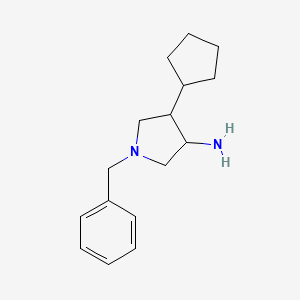
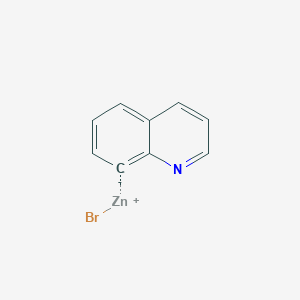
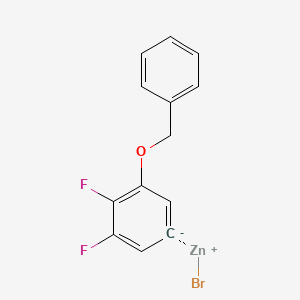
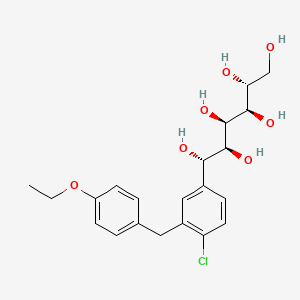
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
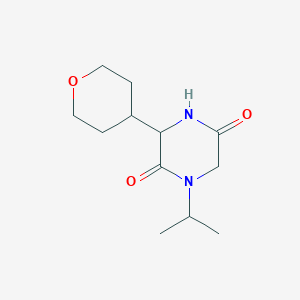
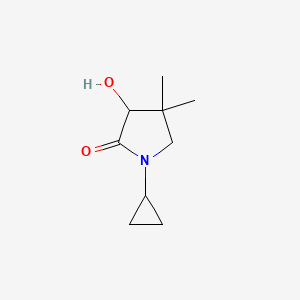
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
